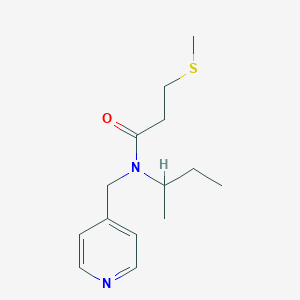
N-(sec-butyl)-3-(methylthio)-N-(pyridin-4-ylmethyl)propanamide
Descripción general
Descripción
N-(sec-butyl)-3-(methylthio)-N-(pyridin-4-ylmethyl)propanamide, commonly known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). α7 nAChR is a type of ligand-gated ion channel that is widely distributed in the central nervous system and plays a critical role in various physiological and pathological processes. PNU-282987 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
PNU-282987 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. The activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The downstream effects of α7 nAChR activation include the release of neurotransmitters, the modulation of synaptic plasticity, and the regulation of gene expression. PNU-282987 has been shown to enhance the function of α7 nAChR by increasing its sensitivity to acetylcholine and prolonging its activation (Hurst et al., 2005).
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of gene expression. PNU-282987 has been reported to increase the release of acetylcholine, dopamine, and glutamate in various brain regions (Livingstone et al., 2009). PNU-282987 has also been shown to enhance long-term potentiation, a form of synaptic plasticity that is critical for learning and memory (Bodnar et al., 2005). Furthermore, PNU-282987 has been reported to regulate the expression of several genes that are involved in synaptic plasticity and neuroprotection (Wang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PNU-282987 in lab experiments include its high selectivity and potency for α7 nAChR, its ability to enhance the function of α7 nAChR, and its potential therapeutic applications in several neurological and psychiatric disorders. However, the limitations of using PNU-282987 in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Direcciones Futuras
Several future directions for the research on PNU-282987 include the development of more potent and selective α7 nAChR agonists, the investigation of the molecular mechanisms underlying the therapeutic effects of PNU-282987, and the evaluation of the safety and efficacy of PNU-282987 in clinical trials. Furthermore, the potential applications of PNU-282987 in other neurological and psychiatric disorders, such as autism spectrum disorder and attention deficit hyperactivity disorder, should be explored.
Aplicaciones Científicas De Investigación
PNU-282987 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and pain. In Alzheimer's disease, PNU-282987 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models (Wang et al., 2017). In schizophrenia, PNU-282987 has been reported to improve sensory gating and cognitive deficits in patients (Olincy et al., 2006). In depression and anxiety, PNU-282987 has been shown to have anxiolytic and antidepressant effects in animal models (Koukouli et al., 2017). In pain, PNU-282987 has been reported to reduce mechanical allodynia and thermal hyperalgesia in animal models (Vincent et al., 2010).
Propiedades
IUPAC Name |
N-butan-2-yl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12(2)16(14(17)7-10-18-3)11-13-5-8-15-9-6-13/h5-6,8-9,12H,4,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQHNHXLUFDOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=NC=C1)C(=O)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
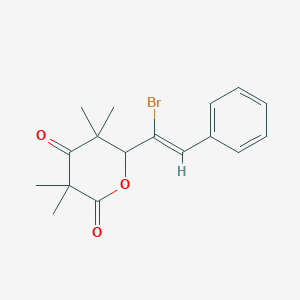
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)
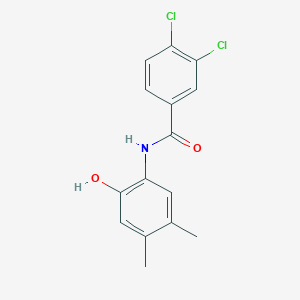
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
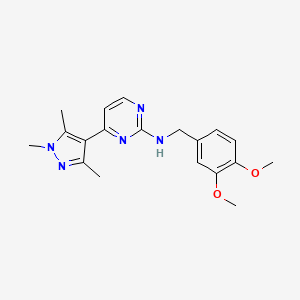
![2-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3923590.png)
![2-(2-chlorobenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B3923591.png)
![[3-({[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B3923592.png)
![4-fluoro-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3923608.png)
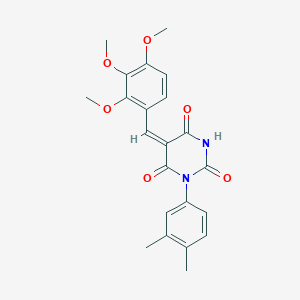
![methyl (2S,4S)-4-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3923624.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)